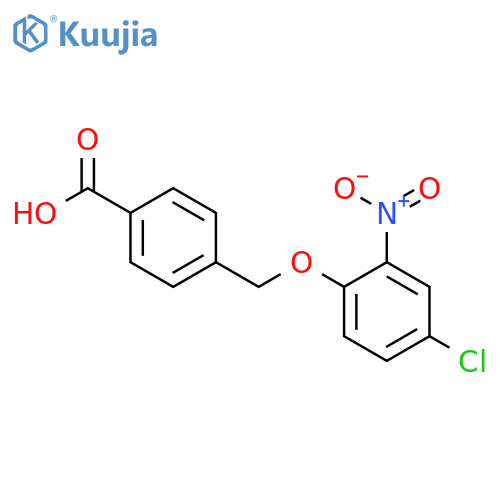

Cas no 438219-78-4 (4-(4-chloro-2-nitrophenoxy)methylbenzoic acid)

438219-78-4 structure

商品名:4-(4-chloro-2-nitrophenoxy)methylbenzoic acid

CAS番号:438219-78-4

MF:C14H10ClNO5

メガワット:307.685903072357

MDL:MFCD02253719

CID:3058630

PubChem ID:931241

4-(4-chloro-2-nitrophenoxy)methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid

- 4-(4-chloro-2-nitrophenoxy)methylbenzoic acid

-

- MDL: MFCD02253719

- インチ: InChI=1S/C14H10ClNO5/c15-11-5-6-13(12(7-11)16(19)20)21-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)

- InChIKey: VCUCJKGNGZHZDB-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 5

4-(4-chloro-2-nitrophenoxy)methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228160-2.5g |

4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |

438219-78-4 | 95% | 2.5g |

$558.0 | 2024-06-20 | |

| Enamine | EN300-228160-10.0g |

4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |

438219-78-4 | 95% | 10.0g |

$1224.0 | 2024-06-20 | |

| Enamine | EN300-228160-5g |

4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |

438219-78-4 | 5g |

$825.0 | 2023-09-15 | ||

| Enamine | EN300-228160-10g |

4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |

438219-78-4 | 10g |

$1224.0 | 2023-09-15 | ||

| Crysdot LLC | CD12071767-5g |

4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid |

438219-78-4 | 97% | 5g |

$431 | 2024-07-24 | |

| A2B Chem LLC | AV15568-100mg |

4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid |

438219-78-4 | 95% | 100mg |

$286.00 | 2024-04-20 | |

| Matrix Scientific | 204298-1g |

4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid, 95% |

438219-78-4 | 95% | 1g |

$738.00 | 2023-09-10 | |

| A2B Chem LLC | AV15568-50mg |

4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid |

438219-78-4 | 95% | 50mg |

$255.00 | 2024-04-20 | |

| Enamine | EN300-228160-1g |

4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid |

438219-78-4 | 1g |

$284.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1788885-1g |

4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid |

438219-78-4 | 98% | 1g |

¥10510.00 | 2024-05-13 |

4-(4-chloro-2-nitrophenoxy)methylbenzoic acid 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

438219-78-4 (4-(4-chloro-2-nitrophenoxy)methylbenzoic acid) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 5587-61-1(Triisocyanato(methyl)silane)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:438219-78-4)4-(4-chloro-2-nitrophenoxy)methylbenzoic acid

清らかである:99%

はかる:5g

価格 ($):392.0